

Application Notes and Protocols for In Vivo Administration of Larazotide Acetate

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Compound of Interest

Compound Name: AT-1002

Cat. No.: B3182494

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Introduction

Larazotide acetate (also known as AT-1001) is a first-in-class synthetic octapeptide drug candidate designed to regulate tight junctions in the intestinal epithelium.^{[1][2][3][4][5]} It acts as a zonulin antagonist, preventing the disassembly of tight junctions and thereby reducing intestinal permeability. Increased intestinal permeability is a key factor in the pathogenesis of various autoimmune and inflammatory diseases, including celiac disease. By restoring the integrity of the intestinal barrier, larazotide acetate presents a promising therapeutic strategy. These application notes provide detailed protocols for the in vivo administration of larazotide acetate in animal models and methods for assessing its efficacy.

Mechanism of Action

Larazotide acetate is thought to competitively inhibit the binding of zonulin, a protein that modulates intestinal permeability, to its receptors on the surface of intestinal epithelial cells. In conditions like celiac disease, gliadin (a component of gluten) triggers the release of zonulin, which then initiates a signaling cascade leading to the disassembly of tight junctions. This signaling pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR) through Protease-Activated Receptor 2 (PAR2). The downstream effects include actin polymerization and displacement of tight junction proteins, resulting in increased paracellular permeability. Larazotide acetate is proposed to block this cascade by preventing zonulin from binding to its receptor, thus maintaining the integrity of the intestinal barrier.

Data Presentation

Table 1: Pharmacokinetic Parameters of Larazotide Acetate in Porcine Model

Parameter	Distal Duodenum	Proximal Jejunum	Reference
Total Dose Administered	1 mg (approx. 0.05 mg/kg)	1 mg (approx. 0.05 mg/kg)	
Time to Peak Concentration (Tmax)	1 hour	1 hour	
Peak Concentration (Cmax)	0.32–1.76 μ M	0.32–1.76 μ M	
Concentration at 2-4 hours	0.02–0.47 μ M	0.00–0.43 μ M	

Table 2: Larazotide Acetate Dosage in Mouse Models of Intestinal Inflammation

Mouse Model	Administration Route	Dosage	Efficacy Endpoints	Reference
IL-10 Gene-Deficient	Oral Gavage	Low Dose: 0.083 mg in 30 μ l water; High Dose: 0.83 mg in 30 μ l water	Reduced small intestinal permeability, attenuated colonic inflammation	
IL-10 Gene-Deficient	Drinking Water	Concentration not specified (administered alongside oral gavage)	Prevention of increased electrical resistance in the colon	
HLA-DQ8/HCD4 Transgenic (Celiac Disease Model)	Oral Gavage	Not specified	Blocked macrophage accumulation and intestinal permeability	

Experimental Protocols

Protocol 1: Preparation and Oral Administration of Larazotide Acetate in Mice

This protocol describes the preparation and administration of larazotide acetate to mice via oral gavage.

Materials:

- Larazotide acetate powder
- Sterile distilled water or phosphate-buffered saline (PBS)
- Vortex mixer
- Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

- 1 mL syringes

Procedure:

- Preparation of Dosing Solution:
 - Calculate the required amount of larazotide acetate based on the desired dose and the number of animals.
 - Dissolve the larazotide acetate powder in sterile distilled water or PBS to the desired final concentration.
 - Vortex the solution until the powder is completely dissolved. Prepare the solution fresh daily.
- Animal Handling and Administration:
 - Gently restrain the mouse.
 - Measure the correct volume of the larazotide acetate solution into a 1 mL syringe fitted with an oral gavage needle.
 - Carefully insert the gavage needle into the esophagus.
 - Slowly dispense the solution.
 - Administer daily or as per the experimental design. Treatment can be initiated before or concurrently with the induction of intestinal inflammation.

Protocol 2: Assessment of Intestinal Permeability in Mice using FITC-Dextran

This protocol is a widely used method to assess in vivo intestinal barrier function.

Materials:

- Fluorescein isothiocyanate (FITC)-dextran (4 kDa)

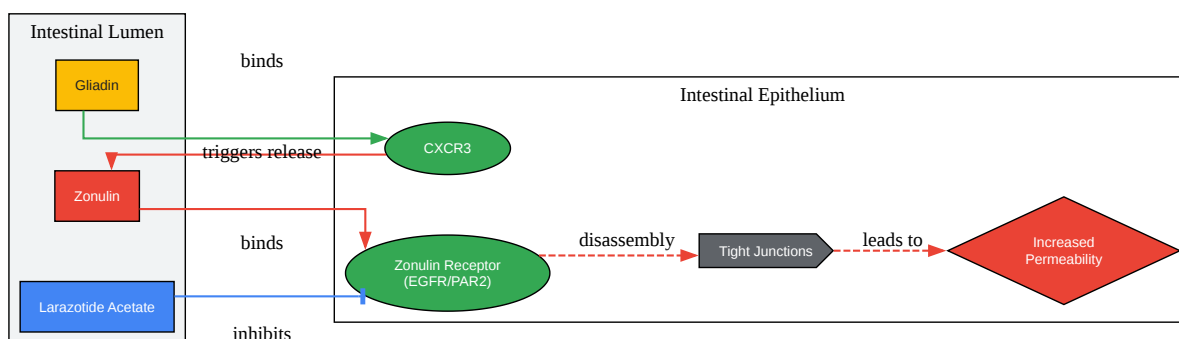
- Sterile 1x Phosphate-Buffered Saline (PBS) or sterile water
- Oral gavage needles
- 1 mL syringes
- Blood collection tubes (e.g., heparinized or serum separator tubes)
- Microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 528-535 nm)
- 96-well black microplates

Procedure:

- Animal Preparation:
 - Fast mice for 4-6 hours before the assay, with free access to water. This helps to standardize gastric emptying.
- Preparation and Administration of FITC-Dextran:
 - Prepare a solution of FITC-dextran at a concentration of 80-100 mg/mL in sterile PBS or water.
 - Administer 150-200 μ L of the FITC-dextran solution per mouse via oral gavage. This corresponds to a dose of approximately 44 mg/100 g body weight.
- Blood Collection:
 - At 4 hours post-gavage, collect blood via a terminal procedure (e.g., cardiac puncture) or from the retro-orbital sinus or tail vein.
- Plasma/Serum Preparation:
 - Process the collected blood to obtain plasma (by centrifugation of heparinized blood) or serum (by allowing blood to clot and then centrifuging).
- Fluorescence Measurement:

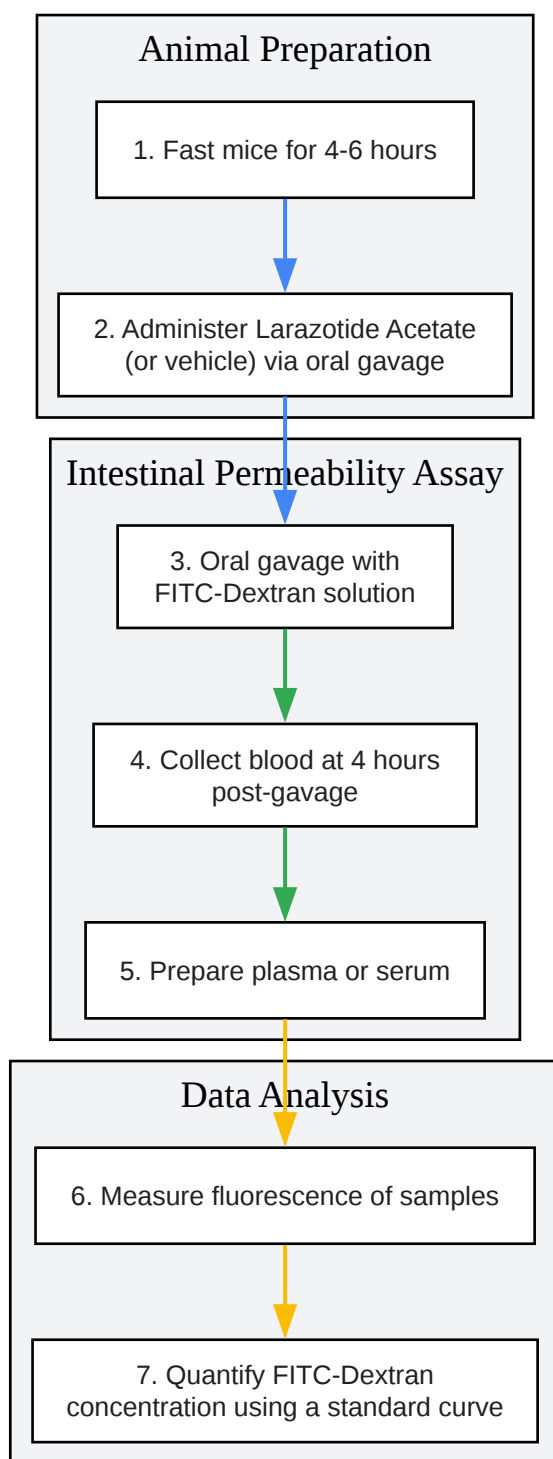
- Dilute the plasma or serum samples (e.g., 1:1 or 1:4 with PBS or water).
- Pipette the diluted samples in duplicate into a 96-well black microplate.
- Measure the fluorescence using a microplate reader.
- Data Analysis:
 - Create a standard curve using known concentrations of FITC-dextran to determine the concentration in the plasma/serum samples.
 - Increased fluorescence in the blood is indicative of increased intestinal permeability.

Mandatory Visualization



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Caption: Larazotide acetate signaling pathway.



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